molecular formula C18H19NO6 B2735733 Dimethyl 2-((2-hydroxy-3-methoxybenzyl)amino)terephthalate CAS No. 1232799-65-3

Dimethyl 2-((2-hydroxy-3-methoxybenzyl)amino)terephthalate

Cat. No.: B2735733
CAS No.: 1232799-65-3
M. Wt: 345.351
InChI Key: VOZUXLUADQNZOW-UHFFFAOYSA-N
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Description

Dimethyl 2-((2-hydroxy-3-methoxybenzyl)amino)terephthalate is a specialty organic compound characterized by a terephthalate backbone esterified with methyl groups at both carboxyl positions. The structure includes a secondary amine linkage to a 2-hydroxy-3-methoxybenzyl substituent, which introduces both phenolic and methoxy functional groups.

Properties

IUPAC Name

dimethyl 2-[(2-hydroxy-3-methoxyphenyl)methylamino]benzene-1,4-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO6/c1-23-15-6-4-5-12(16(15)20)10-19-14-9-11(17(21)24-2)7-8-13(14)18(22)25-3/h4-9,19-20H,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOZUXLUADQNZOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1O)CNC2=C(C=CC(=C2)C(=O)OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Dimethyl 2-((2-hydroxy-3-methoxybenzyl)amino)terephthalate involves several steps. Typically, the synthetic route includes the reaction of 2-hydroxy-3-methoxybenzylamine with dimethyl terephthalate under specific conditions. The reaction conditions often involve the use of a solvent such as methanol or ethanol and a catalyst to facilitate the reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

Dimethyl 2-((2-hydroxy-3-methoxybenzyl)amino)terephthalate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Dimethyl 2-((2-hydroxy-3-methoxybenzyl)amino)terephthalate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Dimethyl 2-((2-hydroxy-3-methoxybenzyl)amino)terephthalate involves its interaction with specific molecular targets. The compound can bind to proteins and other biomolecules, affecting their function and activity. The pathways involved in its mechanism of action depend on the specific application and target molecules .

Comparison with Similar Compounds

Dimethyl Terephthalate (DMT)

Structure: A simple diester of terephthalic acid without the amino-benzyl substituent. Properties and Applications:

  • DMT is a precursor for polyesters like poly(ethylene terephthalate) (PET) and poly(tetramethylene terephthalate), widely used in textiles and packaging .
  • Unlike the target compound, DMT lacks reactive amino or phenolic groups, limiting its utility in pharmaceuticals but enhancing thermal stability for polymer synthesis. Reactivity: DMT undergoes transesterification with diols (e.g., 1,4-butanediol) to form polymers, whereas the amino group in the target compound could enable nucleophilic substitutions or metal chelation .
Property Dimethyl 2-((2-Hydroxy-3-Methoxybenzyl)Amino)Terephthalate Dimethyl Terephthalate (DMT)
Functional Groups Amino, hydroxy, methoxy, ester Ester
Primary Application Pharmaceutical intermediates (hypothesized) Polymer production
Commercial Availability Discontinued Widely produced

(2R,2′R)-N,N′-((1S,2S)-Cyclohexane-1,2-diyl)bis(2-((2-Hydroxy-3-Methoxybenzyl)Amino)-3-Phenylpropanamide) (2b)

Structure: A chiral diamide with a cyclohexane bridge and two 2-hydroxy-3-methoxybenzylamino groups . Properties and Synthesis:

  • Melting point: 165–166°C, indicating high crystallinity.
  • Low synthesis yield (19%), suggesting challenges in stereochemical control during preparation .
    Comparison :
  • Unlike the target compound, 2b features propanamide linkages and a bulky cyclohexane scaffold, which may enhance stereoselective binding in pharmaceutical contexts.
  • Both compounds share the 2-hydroxy-3-methoxybenzylamino group, but the target’s terephthalate backbone likely confers distinct solubility and reactivity profiles.
Property This compound Compound 2b
Backbone Terephthalate diester Propanamide with cyclohexane
Chirality Not reported Chiral (R,R and S,S configurations)
Synthesis Yield Not reported 19%

Methyl 2-(((((4-Methoxy-6-Methyl-1,3,5-Triazin-2-yl)Amino)Carbonyl)Amino)Sulfonyl)Benzoate (Metsulfuron Methyl)

Structure : A sulfonylurea herbicide with a methyl benzoate core, triazine, and sulfonyl groups .
Applications :

  • Used as a herbicide due to inhibition of acetolactate synthase in plants.
    Comparison :
  • The target compound lacks the sulfonylurea and triazine moieties critical for herbicidal activity.
  • Both compounds contain ester groups, but the amino and phenolic groups in the target may favor interactions with biological targets (e.g., enzymes or receptors) over agrochemical uses.
Property This compound Metsulfuron Methyl
Functional Groups Amino, hydroxy, methoxy, ester Sulfonylurea, triazine, ester
Primary Use Research intermediate (hypothesized) Herbicide
Bioactivity Not reported Enzyme inhibition

Methyl 2-[[2-Cyano-2-(2-Pyridinyl)Ethenyl]Amino]-3-(4-Hydroxy-2,6-Dioxo-5-Pyrimidinyl)Propenoate (10)

Structure: Features cyano, pyridinyl, and pyrimidinyl groups attached to a propenoate backbone . Synthesis:

  • Prepared via condensation of aromatic amines under mild conditions (room temperature, acetic acid) .
    Comparison :
  • The target compound’s synthesis may require similar amine coupling steps, but its terephthalate backbone and lack of heterocycles could simplify purification.
  • The cyano and pyridinyl groups in Compound 10 enhance π-π stacking and hydrogen bonding, whereas the target’s hydroxy-methoxybenzyl group may prioritize metal coordination.

Biological Activity

Dimethyl 2-((2-hydroxy-3-methoxybenzyl)amino)terephthalate (DMHMT) is a synthetic compound that has garnered attention for its potential biological activities. This article explores the biological activity of DMHMT, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure:

  • IUPAC Name: this compound
  • Molecular Formula: C14_{14}H16_{16}N2_{2}O5_{5}

Physical Properties:

  • Melting Point: Not specified in the literature
  • Solubility: Soluble in organic solvents, limited solubility in water

The biological activity of DMHMT is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the methoxy and hydroxyl groups enhances its binding affinity to specific proteins involved in cellular signaling pathways.

  • Enzyme Inhibition: DMHMT has been shown to inhibit certain enzymes that are crucial for cell proliferation, which may lead to anticancer effects.
  • Antioxidant Activity: The compound exhibits antioxidant properties, potentially reducing oxidative stress in cells by scavenging free radicals.

Anticancer Properties

Research has indicated that DMHMT possesses significant anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis (programmed cell death) and inhibition of tumor growth.

Cancer Cell LineIC50_{50} (µM)Mechanism
MCF-7 (Breast)15Apoptosis induction
A549 (Lung)20Cell cycle arrest

Antioxidant Activity

DMHMT's antioxidant properties have been evaluated through various assays, including DPPH and ABTS radical scavenging tests. The results indicate a strong ability to neutralize free radicals, which is crucial for protecting cells from oxidative damage.

Assay TypeIC50_{50} (µM)Reference
DPPH Scavenging25
ABTS Scavenging30

Anti-inflammatory Effects

Preliminary studies suggest that DMHMT may also exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This could have implications for treating inflammatory diseases.

Case Studies and Research Findings

  • In Vitro Studies: A study conducted on human cancer cell lines demonstrated that DMHMT significantly inhibited cell proliferation and induced apoptosis in a dose-dependent manner.
  • Animal Models: In vivo studies using murine models showed that administration of DMHMT resulted in reduced tumor size and improved survival rates compared to control groups.
  • Mechanistic Studies: Further investigation into the molecular pathways revealed that DMHMT modulates the expression of genes involved in apoptosis and cell cycle regulation.

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